molecular formula C6H12O2 B14706944 2,5-Dimethyl-1,3-dioxane CAS No. 20615-12-7

2,5-Dimethyl-1,3-dioxane

Cat. No.: B14706944
CAS No.: 20615-12-7
M. Wt: 116.16 g/mol
InChI Key: RPMUDXVQHUECRE-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,3-dioxane is an organic compound with the molecular formula C6H12O2. It belongs to the class of dioxanes, which are six-membered heterocyclic compounds containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-1,3-dioxane can be synthesized through the acid-catalyzed dehydration of propylene glycol. The process involves adding a small amount of concentrated sulfuric acid to pure propylene glycol and distilling off the product . The water is then removed from the distillate using a separatory funnel, and the ether is transferred into a flask.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of activated carbon catalysts derived from corncob. The process includes a two-step preparation technique, where the derived catalysts are characterized using various techniques to determine their structural properties .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1,3-dioxane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted dioxanes

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1,3-dioxane involves its ability to form stable cyclic structures. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . Its stability against nucleophiles and bases makes it a valuable reagent in various synthetic processes.

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-1,3-dioxane is unique due to its stability and versatility in various chemical reactions. Unlike Meldrum’s acid and dimedone, which are primarily used for their acidity, this compound is valued for its ability to form stable cyclic structures and its resistance to nucleophilic attack.

Properties

CAS No.

20615-12-7

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C6H12O2/c1-5-3-7-6(2)8-4-5/h5-6H,3-4H2,1-2H3

InChI Key

RPMUDXVQHUECRE-UHFFFAOYSA-N

Canonical SMILES

CC1COC(OC1)C

Origin of Product

United States

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